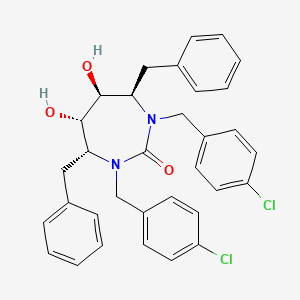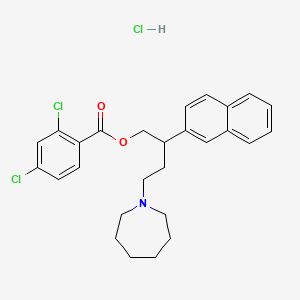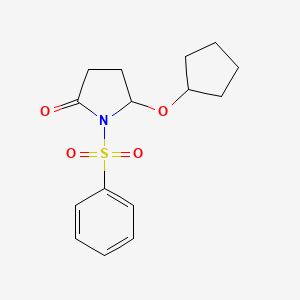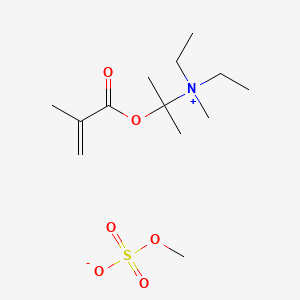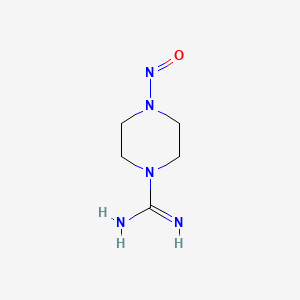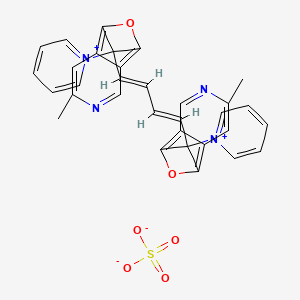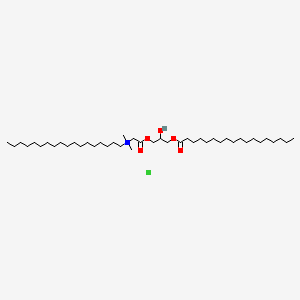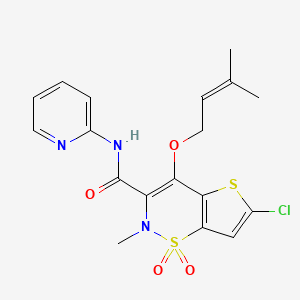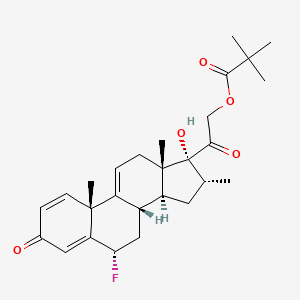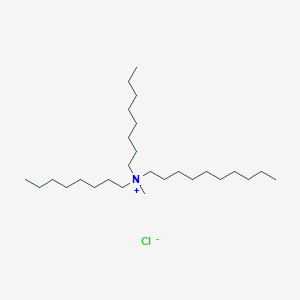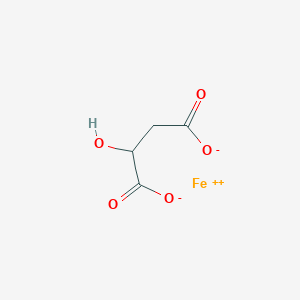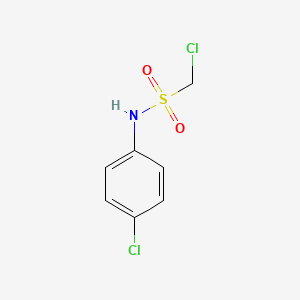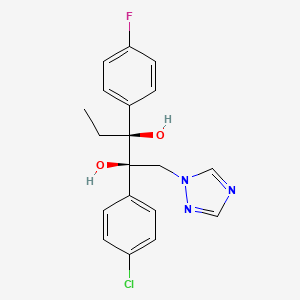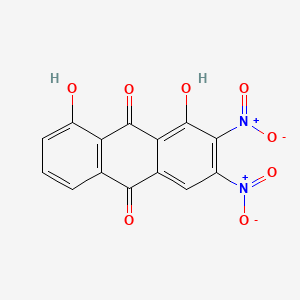
1,8-Dihydroxydinitroanthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Dihydroxydinitroanthraquinone is an organic compound belonging to the anthraquinone family. It is characterized by the presence of two hydroxyl groups and two nitro groups attached to the anthraquinone core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,8-Dihydroxydinitroanthraquinone can be synthesized through various methods. One common approach involves the nitration of 1,8-dihydroxyanthraquinone using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to prevent over-nitration and to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Dihydroxydinitroanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The hydroxyl and nitro groups can participate in substitution reactions, leading to the formation of various substituted anthraquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce aminoanthraquinones .
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of other anthraquinone derivatives and can be used in dye and pigment production.
Industry: It can be used as an energetic combustion catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,8-dihydroxydinitroanthraquinone involves its interaction with molecular targets such as enzymes. For instance, it has been identified as an inhibitor of phosphopantetheine adenylyltransferase (PPAT) in bacteria, which is essential for bacterial growth and survival. The nitro groups in the compound contribute to its binding affinity for the enzyme’s nucleotide-binding site, leading to inhibition of bacterial growth .
Comparaison Avec Des Composés Similaires
1,8-Dihydroxydinitroanthraquinone can be compared with other similar compounds, such as:
1,8-Dihydroxyanthraquinone: Lacks nitro groups and has different chemical reactivity and biological activity.
1,8-Dihydroxy-4-nitroanthraquinone: Contains only one nitro group and exhibits different inhibitory activity against enzymes.
Emodin (3-methyl-1,6,8-trihydroxyanthraquinone): A naturally occurring anthraquinone with different biological activities.
The presence of two nitro groups in this compound makes it unique and enhances its antibacterial properties compared to its analogs .
Propriétés
Numéro CAS |
68437-03-6 |
|---|---|
Formule moléculaire |
C14H6N2O8 |
Poids moléculaire |
330.21 g/mol |
Nom IUPAC |
1,8-dihydroxy-2,3-dinitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6N2O8/c17-8-3-1-2-5-9(8)13(19)10-6(12(5)18)4-7(15(21)22)11(14(10)20)16(23)24/h1-4,17,20H |
Clé InChI |
ZCRVFYDOGREPHB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)[N+](=O)[O-])[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


